

Trichloro(trimethylamine)boron molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trichloro(trimethylamine)boron

Cat. No.: B074321

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Bonding of
Trichloro(trimethylamine)boron

Introduction

Trichloro(trimethylamine)boron, with the chemical formula $(\text{CH}_3)_3\text{N}\cdot\text{BCl}_3$, is a classic example of a Lewis acid-base adduct. It is formed through the reaction of boron trichloride (BCl_3), a potent Lewis acid, with trimethylamine ($(\text{CH}_3)_3\text{N}$), a strong Lewis base.[1] The formation of this stable complex involves the creation of a dative covalent bond between the electron-deficient boron atom and the electron-rich nitrogen atom.[1][2] This compound serves as an important model for studying the principles of Lewis acidity, dative bonding, and the structural changes that occur upon adduct formation.[1] Its well-defined structure has been elucidated through various experimental techniques, providing valuable data for researchers in inorganic chemistry, materials science, and drug development.

Molecular Structure and Geometry

The molecular structure of **trichloro(trimethylamine)boron** has been precisely determined by single-crystal X-ray diffraction and gas-phase electron diffraction studies.[3][4] Upon forming the adduct, the geometry around the central boron atom changes significantly. In its free state, boron trichloride is a trigonal planar molecule.[5] However, in the complex, the boron atom adopts a distorted tetrahedral geometry.[1]

The molecule exhibits a staggered conformation and possesses effective C_{3v} symmetry.^[4] The three chlorine atoms and the trimethylamine group are arranged tetrahedrally around the boron atom.

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that **trichloro(trimethylamine)boron** crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below.^[4]

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/m$
a	6.68(1) Å
b	10.247(3) Å
c	6.502(6) Å
β	116.2(1)°
Molecules per unit cell (Z)	2

Molecular Parameters: Bond Lengths and Angles

The formation of the B-N bond induces changes in the bond lengths of the original Lewis acid and base moieties. Notably, the B-Cl bonds elongate upon coordination. The B-Cl bond length in the free BCl_3 molecule is 1.75 Å.^[5] In the adduct, this distance increases, reflecting a decrease in the B-Cl bond order. The critical bond lengths and angles are detailed below, with bond angles being approximately tetrahedral.^[4]

Parameter	Value (from X-ray Diffraction)
Bond Lengths	
B-N	1.609(6) Å
B-Cl (average)	1.864(4) Å
C-N (average)	1.52(1) Å
Bond Angles	
Cl-B-Cl	Approx. Tetrahedral
Cl-B-N	Approx. Tetrahedral
C-N-C	Approx. Tetrahedral
C-N-B	Approx. Tetrahedral

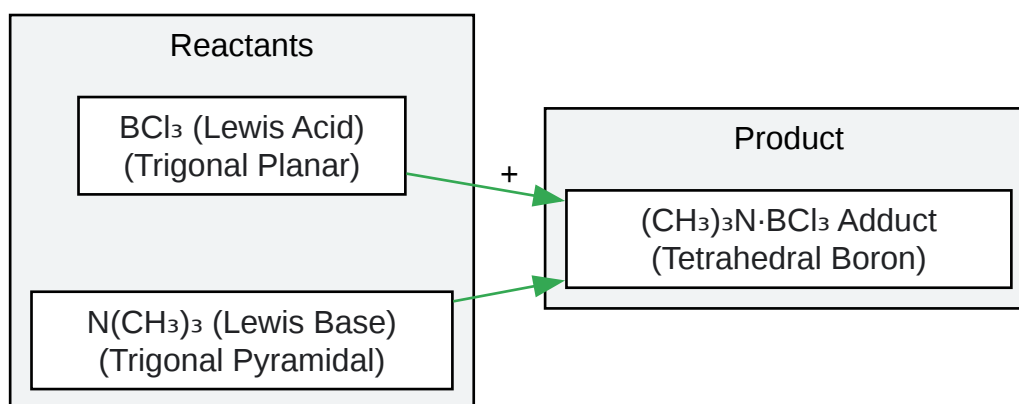
Bonding Analysis

The primary interaction in **trichloro(trimethylamine)boron** is the dative covalent bond between the nitrogen atom of trimethylamine and the boron atom of boron trichloride.

Lewis Acid-Base Interaction

- **Lewis Acid:** Boron trichloride (BCl_3) acts as a Lewis acid because the boron atom has an incomplete octet of electrons, making it electron-deficient and a strong electron-pair acceptor.^[2]
- **Lewis Base:** Trimethylamine ($(\text{CH}_3)_3\text{N}$) is a Lewis base due to the presence of a lone pair of electrons on the nitrogen atom, which can be donated.^[2]

The reaction involves the donation of the nitrogen lone pair into the empty p-orbital of the boron atom, forming a stable B-N sigma bond.^{[1][2]}



[Click to download full resolution via product page](#)

Caption: Lewis acid-base adduct formation.

Electronic and Structural Reorganization

The formation of the B-N bond causes significant electronic and structural reorganization in the BCl₃ moiety. The energy required to deform the planar BCl₃ molecule into the pyramidal geometry it adopts in the adduct is a crucial factor in determining the bond strength.^[1] This pyramidalization changes the hybridization of the boron atom from sp² in free BCl₃ to approximately sp³ in the adduct. The electron-donating nature of the trimethylamine group and the strong electron-withdrawing effect of the three chlorine atoms influence the overall stability and electronic properties of the complex.^[1]

Experimental Protocols

The structural and bonding characteristics of **trichloro(trimethylamine)boron** are determined through several key experimental techniques.

Synthesis and Purification

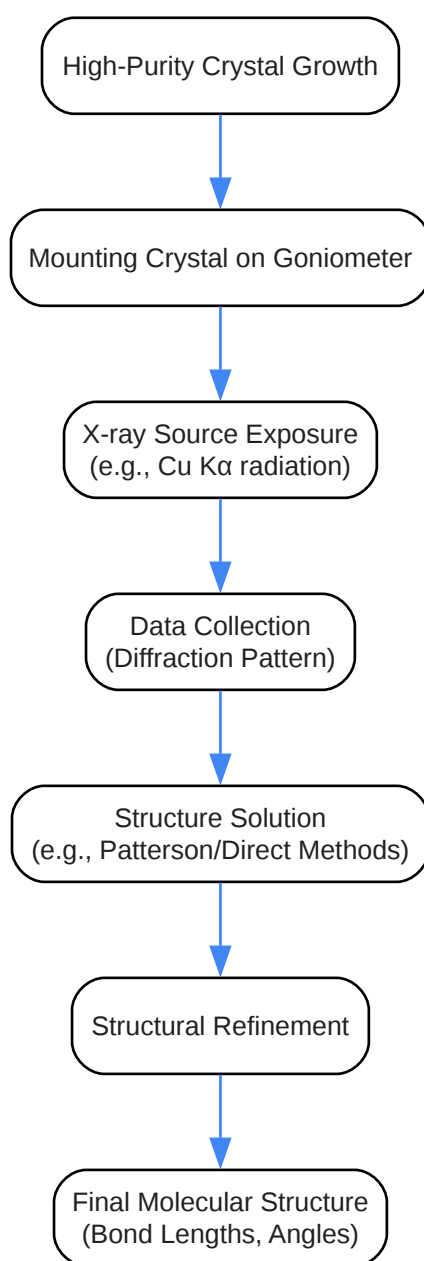
The adduct is typically prepared by the direct combination of boron trichloride and trimethylamine in a non-aqueous, inert solvent such as benzene.^[6]

- Protocol: A solution of trimethylamine in benzene is treated with a stoichiometric amount of boron trichloride under an inert atmosphere. The resulting precipitate, the (CH₃)₃N·BCl₃ adduct, is then isolated.

- Purification: The crude product can be purified by recrystallization. Dissolving the adduct in a hot solvent like absolute ethanol or hexane, followed by cooling, allows for the formation of high-purity crystals suitable for analysis.[1][6] Purity levels greater than 99.9% have been achieved using this method.[1]

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of the molecule in the solid state.[1]



[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray diffraction.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For $(\text{CH}_3)_3\text{N}\cdot\text{BCl}_3$, the structure was solved using three-dimensional sharpened Patterson functions and refined using anisotropic thermal parameters, yielding a final, detailed molecular model.^[4]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the bonds within the molecule, particularly the newly formed B-N dative bond.^[1]

- Protocol: Infrared (IR) and Raman spectra are collected from a solid sample of the adduct.^[6]
- Analysis: The formation of the B-N bond gives rise to a characteristic stretching vibration in the spectrum. By comparing the spectra of the adduct with those of the free Lewis acid and base, and by studying isotopic shifts (e.g., using ^{10}B -enriched samples), a detailed vibrational assignment can be made.^[6] This provides direct evidence of bond formation and information about its strength.

Molecular Visualization

The following diagram illustrates the connectivity and structure of the **trichloro(trimethylamine)boron** molecule.

Caption: Molecular structure of $(\text{CH}_3)_3\text{N}\cdot\text{BCl}_3$.

Conclusion

Trichloro(trimethylamine)boron is a structurally well-characterized Lewis acid-base adduct. Its formation results in a shift in the geometry of the boron center from trigonal planar to distorted tetrahedral, accompanied by an elongation of the B-Cl bonds. The molecule is held together by a dative B-N bond with a length of approximately 1.609 Å. The detailed structural and bonding data, obtained primarily through single-crystal X-ray diffraction and supported by spectroscopic studies, provide a fundamental understanding of Lewis acid-base interactions and are invaluable for the design and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloro(trimethylamine)boron | 1516-55-8 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. The nature of the chemical bond in (CH₃)₃N-BCl₃ and (CH₃)₃N-AlCl₃ | Semantic Scholar [semanticscholar.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Boron trichloride - Wikipedia [en.wikipedia.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- To cite this document: BenchChem. [Trichloro(trimethylamine)boron molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074321#trichloro-trimethylamine-boron-molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com